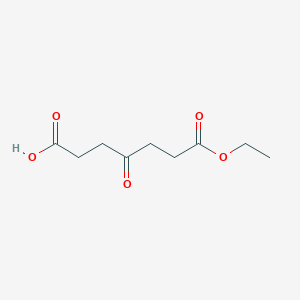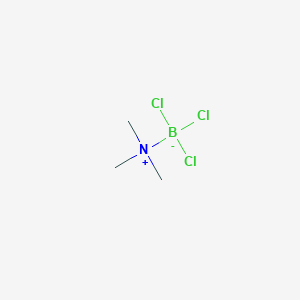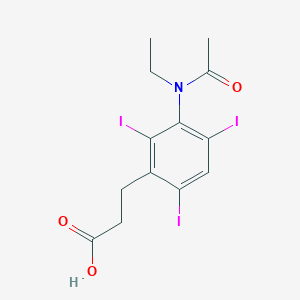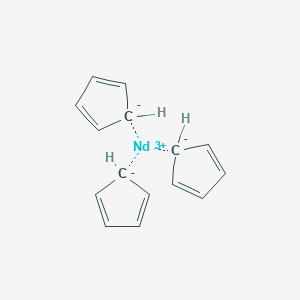
Tris(eta5-2,4-cyclopentadien-1-yl)neodymium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(eta5-2,4-cyclopentadien-1-yl)neodymium is a useful research compound. Its molecular formula is C15H15Nd 15* and its molecular weight is 339.52 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Olefin Oligomerization Catalysts
Neodymium(III) complexes with bulky ansa-bis(cyclopentadienyl) ligands have been synthesized and investigated for their potential in olefin oligomerization. These complexes, when used with a dialkylmagnesium cocatalyst, have shown significant catalytic activity in the polymerization of ethylene and 1-octene, producing oligomers. The study highlighted the effectiveness of bulky bridged complexes in achieving higher oligomerization activity compared to nonbridged counterparts (Bogaert et al., 2001).
Luminescent Non-Contact Thermometers
Trivalent neodymium-doped fluoroindogallate glasses have been identified as highly sensitive luminescent non-contact thermometers. These glasses, with low phonon cutoff energy, offer exceptional thermal sensitivity, making them suitable for high-performance temperature sensing in the near-infrared spectral region (Nunes et al., 2017).
Polymerization Catalysts
Neodymium diarylphosphate complexes have been explored for their catalytic activity in 1,3-diene polymerization. The study on mononuclear and binuclear neodymium complexes with organophosphate ligands demonstrated their effectiveness as precatalysts in butadiene and isoprene polymerization, with one system outperforming industry-standard neodymium catalysts (Minyaev et al., 2018).
Near-Infrared Lanthanide Luminescence
Research into the near-infrared lanthanide luminescence has been enhanced by energy transfer from the triplet excited state of transition metal complexes to neodymium(III) and ytterbium(III). This study introduced polydentate neodymium(III) complexes functionalized with light-harvesting units such as ruthenium-tris(bipyridine) or ferrocene, demonstrating a novel approach for sensitizing lanthanide luminescence (Klink et al., 2002).
Alternating Copolymerization of CO2 and Cyclohexene Oxide
A series of rare-earth metal complexes stabilized by o-phenylenediamine-bridged tris(phenolate) ligands, including neodymium, have been synthesized for use in the alternating copolymerization of CO2 and cyclohexene oxide. These complexes demonstrated high activity and selectivity, offering a promising route for the synthesis of environmentally friendly poly(carbonates) (Yao et al., 2021).
Safety and Hazards
Properties
IUPAC Name |
cyclopenta-1,3-diene;neodymium(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5.Nd/c3*1-2-4-5-3-1;/h3*1-5H;/q3*-1;+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMGKZUFOXNIOS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Nd+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Nd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.52 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1273-98-9 |
Source


|
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1273-98-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tris(eta5-2,4-cyclopentadien-1-yl)neodymium | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001273989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tris(η5-2,4-cyclopentadien-1-yl)neodymium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.689 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

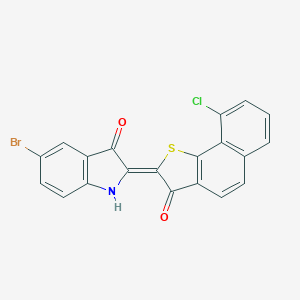

![1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-chloroethanone](/img/structure/B74308.png)

